2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide
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Overview
Description
2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a naphthalene ring and a benzimidazole ring connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide typically involves a multi-step process. One common method includes the reaction of naphthalen-1-ylmethanol with benzimidazole in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture under reflux with a solvent such as toluene or ethanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the employment of automated purification systems can streamline the isolation and purification processes, making the production more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethyl benzimidazole carboxylic acid, while reduction may produce naphthalen-1-ylmethyl benzimidazole alcohol .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological studies, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate
- Naphthalen-1-ylmethyl-2’-[3,5-dimethoxybenzamido]-2’-deoxy-adenosine
Uniqueness
2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetamide stands out due to its unique structural features, which confer specific chemical and biological properties. The presence of both naphthalene and benzimidazole rings allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H17N3O |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-[2-(naphthalen-1-ylmethyl)benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C20H17N3O/c21-19(24)13-23-18-11-4-3-10-17(18)22-20(23)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11H,12-13H2,(H2,21,24) |
InChI Key |
LUYKQTDXKSVSHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NC4=CC=CC=C4N3CC(=O)N |
Origin of Product |
United States |
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